
4-Etinil-2-metilpirimidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The reaction is facilitated by the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Molecular Structure Analysis
The molecular structure of 4-Ethynyl-2-methylpyrimidine is represented by the InChI code 1S/C7H6N2/c1-3-7-8-5-4-6(2)9-7/h1,4-5H,2H3 . This indicates that the molecule contains seven carbon atoms, six hydrogen atoms, and two nitrogen atoms .
Chemical Reactions Analysis
Pyrimidines, including 4-Ethynyl-2-methylpyrimidine, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
4-Ethynyl-2-methylpyrimidine is a white to off-white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 118.14 g/mol.
Aplicaciones Científicas De Investigación
Química Medicinal: Actividades Antitripanosomales y Antiplasmodiales
Los derivados de 4-Etinil-2-metilpirimidina se han explorado por su potencial en el tratamiento de enfermedades tropicales. Han mostrado resultados prometedores en la inhibición de Trypanosoma brucei, el agente causal de la enfermedad del sueño, y Plasmodium falciparum, responsable de la malaria . Las modificaciones estructurales de estos compuestos pueden influir significativamente en sus actividades antitripanosomales y antiplasmodiales, lo que los convierte en valiosos en la investigación de química medicinal.
Descubrimiento de Fármacos: Inhibidores de Quinasas
En el ámbito del descubrimiento de fármacos, los derivados de pirimidina, incluidos los relacionados con la this compound, se utilizan a menudo como inhibidores de quinasas . Imitan el fragmento de adenina del ATP, que es esencial para el proceso de fosforilación realizado por las quinasas. Esto los convierte en cruciales en el desarrollo de tratamientos para diversas enfermedades, incluido el cáncer.
Síntesis Orgánica: Bloques de Construcción para Compuestos Heterocíclicos
La this compound sirve como un bloque de construcción versátil en la síntesis orgánica, particularmente en la construcción de compuestos heterocíclicos . Su reactividad permite la creación de moléculas complejas que pueden utilizarse en transformaciones químicas adicionales o como intermediarios en la síntesis farmacéutica.
Bioquímica: Estudios de Fluorescencia y Sondeo
Los derivados del compuesto exhiben fluorescencia dual, que puede utilizarse en estudios bioquímicos para sondear interacciones moleculares y dinámicas . Esta propiedad es particularmente útil en el desarrollo de nuevas herramientas de diagnóstico y en el estudio de sistemas biológicos a nivel molecular.
Aplicaciones Industriales: Síntesis Química y Ciencia de Materiales
En entornos industriales, la this compound y sus derivados se utilizan en la síntesis de diversos productos químicos. También son relevantes en la investigación de ciencia de materiales debido a su potencial para crear nuevos materiales con propiedades deseables .
Aplicaciones Ambientales: Nanorremediación
Si bien no está directamente relacionada con la this compound, la clase más amplia de derivados de pirimidina se está explorando en aplicaciones ambientales como la nanorremediación . Estos compuestos pueden incorporarse a nanomateriales que ayudan en la limpieza de contaminantes, ofreciendo una solución sostenible a la contaminación ambiental.
Mecanismo De Acción
Target of Action
It is known that 2-aminopyrimidine derivatives, which are structurally similar to 4-ethynyl-2-methylpyrimidine, have shown activity against organisms causing sleeping sickness and malaria . Therefore, it is plausible that 4-Ethynyl-2-methylpyrimidine may also target similar organisms.
Mode of Action
Aminopyrimidine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution reactions . It is possible that 4-Ethynyl-2-methylpyrimidine may interact with its targets in a similar manner.
Biochemical Pathways
Pyrimidines play a crucial role in the metabolism of nucleotides, which are essential components of dna and rna . Therefore, it is plausible that 4-Ethynyl-2-methylpyrimidine may affect these pathways.
Pharmacokinetics
It is known that pyrimidine-based drugs have been tailored for application under specific conditions, including their biological potency, adme properties, and pharmacokinetics/pharmacodynamics . Therefore, it is plausible that 4-Ethynyl-2-methylpyrimidine may have similar properties.
Result of Action
It is known that pyrimidine derivatives can exhibit a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory effects . Therefore, it is plausible that 4-Ethynyl-2-methylpyrimidine may have similar effects.
Action Environment
It is known that the reaction conditions can significantly influence the outcome of reactions involving pyrimidine derivatives . Therefore, it is plausible that environmental factors may also influence the action of 4-Ethynyl-2-methylpyrimidine.
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Ethynyl-2-methylpyrimidine are not mentioned in the search results, there is a general interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests potential future research directions in the development of new pyrimidine derivatives.
Propiedades
IUPAC Name |
4-ethynyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-5-8-6(2)9-7/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACVLLLZNWIHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



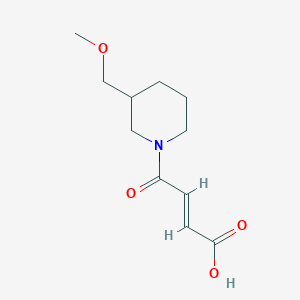
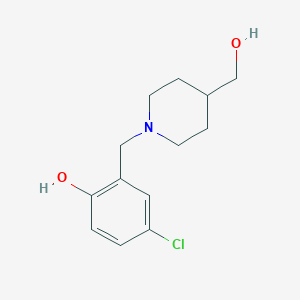
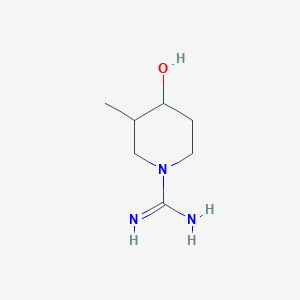
![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)


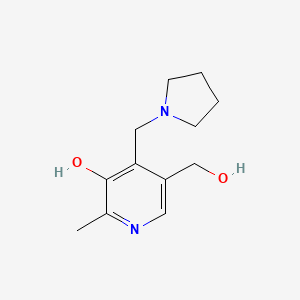
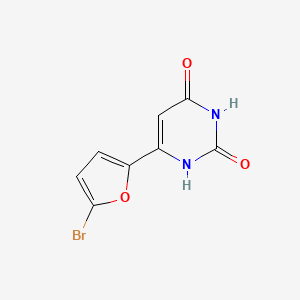
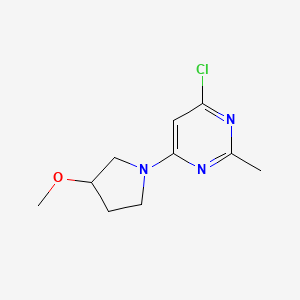
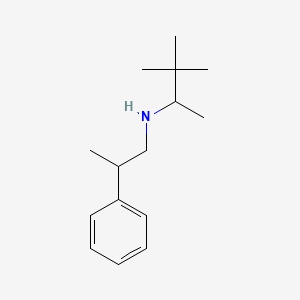
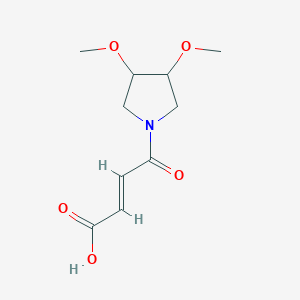
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)